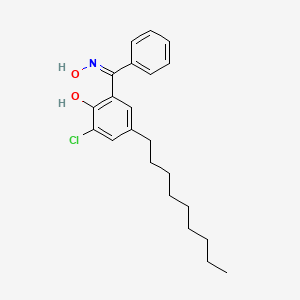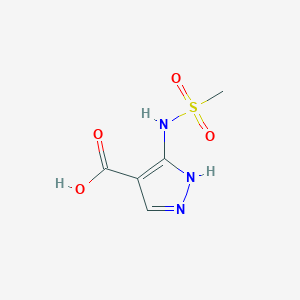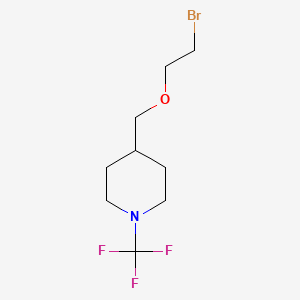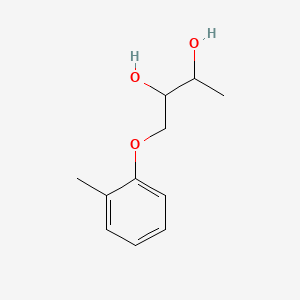
1-(2-Methylphenoxy)butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenoxy)butane-2,3-diol is an organic compound that features a butane backbone with hydroxyl groups at the 2nd and 3rd positions and a 2-methylphenoxy group attached to the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with butane-2,3-diol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylphenoxy)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of 1-(2-Methylphenoxy)butane-2,3-dione.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2-Methylphenoxy)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Methylphenoxy)butane-2,3-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenoxy)butane-2,3-diol: Similar structure but with a different position of the methyl group on the phenoxy ring.
1-(2-Ethylphenoxy)butane-2,3-diol: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Methylphenoxy)propane-2,3-diol: Similar structure but with a propane backbone instead of butane.
Uniqueness
1-(2-Methylphenoxy)butane-2,3-diol is unique due to the specific positioning of the methyl group on the phenoxy ring and the butane backbone, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
63991-95-7 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-(2-methylphenoxy)butane-2,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8-5-3-4-6-11(8)14-7-10(13)9(2)12/h3-6,9-10,12-13H,7H2,1-2H3 |
Clé InChI |
IPOLRLFQPJCFET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


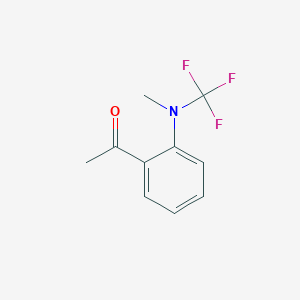
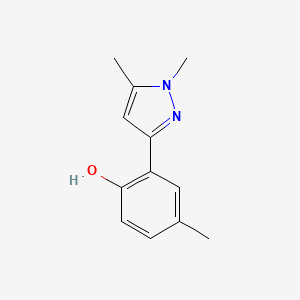
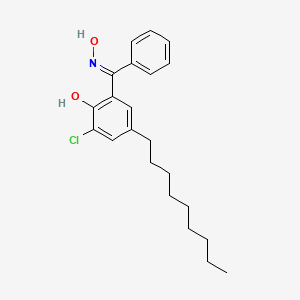
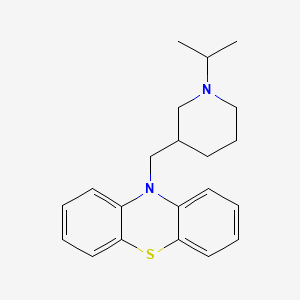
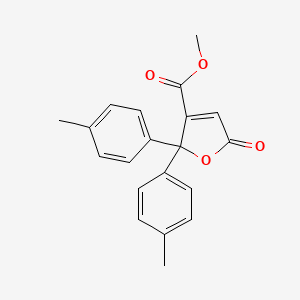
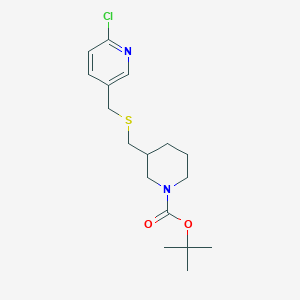
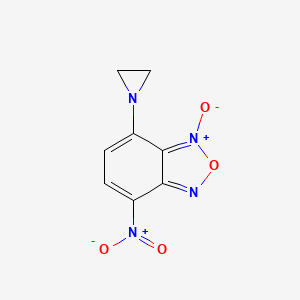
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
